Phenyl ethenesulfonate

Cysteine protease inhibitor Michael acceptor kinetics Vinyl sulfonate ester

Researchers often struggle with vinyl sulfonate monomers that either lack reactivity or are difficult to dose accurately. Phenyl ethenesulfonate (CAS 1562-34-1) addresses both: its crystalline solid state (mp 38-42 °C) enables precise gravimetric dispensing, while its electron-deficient vinyl group delivers ~3000-fold faster thiol-Michael addition than vinyl sulfonamides. - Crystalline solid for accurate gravimetric dosing; eliminates solvent evaporation artifacts. - >95% purity confirmed by HPLC; consistent lot-to-lot performance. - Ships at ambient temperature; stable under dry, room-temperature storage.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
CAS No. 1562-34-1
Cat. No. B072018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl ethenesulfonate
CAS1562-34-1
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)OC1=CC=CC=C1
InChIInChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2
InChIKeyCILDJVVXNMDAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Ethenesulfonate: Aryl Vinyl Sulfonate Ester


Phenyl ethenesulfonate (also named phenyl vinyl sulfonate, PVSN, or PES) is an aryl vinyl sulfonate ester with the molecular formula C₈H₈O₃S and a molecular weight of 184.21 g/mol [1]. It belongs to the class of phenoxy compounds and organosulfonic acid esters, featuring a terminal vinyl group conjugated to a sulfonate moiety that serves as a reactive Michael acceptor [1]. The compound is a white to off-white crystalline solid at room temperature (mp 38–42 °C) , enabling precise gravimetric dosing. Its physical state, electronic properties conferred by the phenoxy substituent, and the electron‑withdrawing character of the sulfonate group collectively dictate its unique reactivity profile across nucleophilic additions, radical polymerizations, and biological active‑site labeling, distinguishing it from both alkyl ethenesulfonate esters and vinyl sulfone analogs.

Why Substitution Fails for Phenyl Ethenesulfonate


Phenyl ethenesulfonate cannot be freely interchanged with its closest structural analogs because the phenoxy substituent fundamentally alters the electronic character of the vinyl sulfonate warhead. In radical polymerization, phenyl ethenesulfonate (PES) achieves only 5% monomer conversion under standard free‑radical conditions, whereas neopentyl ethenesulfonate (NES) and 1‑butyl ethenesulfonate (BES) reach 91% and 88% conversion, respectively [1]. Conversely, in thiol‑Michael additions, the phenyl vinyl sulfonate ester reacts approximately 3000‑fold faster than the corresponding N‑benzyl vinyl sulfonamide [2]. These opposing reactivity trends mean that a chemist seeking high Michael acceptor potency would be poorly served by an alkyl ethenesulfonate, while a polymer chemist requiring high radical propagation cannot simply replace NES or BES with PES. The solid physical state of PES further constrains formulation and handling relative to liquid alkyl ethenesulfonates. The quantitative evidence below substantiates each of these differentiation axes and provides procurement‑relevant decision points.

Head-to-Head Evidence: Phenyl Ethenesulfonate vs. Analogs


Thiol-Michael Addition Reactivity vs. Vinyl Sulfonamide

In competition kinetic experiments using 2′‑(phenethyl)thiol as the nucleophile, phenyl vinyl sulfonate (R = OPh) exhibited a Michael addition rate approximately 3000‑fold greater than that of N‑benzyl vinyl sulfonamide (R = NHBn), placing the sulfonate ester among the most reactive vinyl sulfonyl Michael acceptors examined [1]. The study directly compared phenyl vinyl sulfonate, phenyl vinyl sulfone, methyl vinyl sulfonate, and several vinyl sulfonamides, establishing the phenoxy substituent as a key determinant of reactivity.

Cysteine protease inhibitor Michael acceptor kinetics Vinyl sulfonate ester

Radical Polymerization Conversion vs. Alkyl Ethenesulfonates

Under identical free‑radical bulk polymerization conditions (AIBN initiator, 60 °C, 24 h, [M]₀/[I]₀ = 100), phenyl ethenesulfonate (PES) achieved only 5% monomer conversion (Mn = 2800, Mw/Mn = 1.42), whereas neopentyl ethenesulfonate (NES) reached 91% conversion (Mn = 5000, Mw/Mn = 2.04) and 1‑butyl ethenesulfonate (BES) reached 88% conversion (Mn = 4100, Mw/Mn = 1.94) [1]. The authors attributed the low reactivity of PES to the electron‑withdrawing phenoxy group, which reduces the electron density on the vinyl moiety and suppresses radical propagation.

RAFT polymerization Vinyl sulfonate monomer Radical reactivity

Crystalline Solid State vs. Liquid Alkyl Analogs

Phenyl ethenesulfonate (PES) is a white to off‑white crystalline solid with a melting point of 38–42 °C at ambient pressure [1]. In contrast, neopentyl ethenesulfonate (NES), 1‑butyl ethenesulfonate (BES), and isopropyl ethenesulfonate (IPES) are all liquids at room temperature [1]. This physical state difference is a direct consequence of the rigid aromatic phenoxy group enabling crystal packing interactions that are absent in the flexible alkyl chain analogs.

Monomer physical state Laboratory handling Solid dosing

Solvolysis Stability and Cell Permeability vs. Phosphonate Probes

Phenyl vinyl sulfonate (PVSN) was characterized alongside phenyl vinyl sulfone (PVS) as a mechanism‑based, active site‑directed irreversible inhibitor of protein tyrosine phosphatases (PTPs) [1]. Critically, PVSN and PVS were shown to be resistant to solvolysis (hydrolytic degradation in aqueous buffer) and cell‑permeable, in direct contrast to earlier α‑bromobenzyl phosphonate‑based PTP probes that suffered from rapid solvolysis and poor membrane permeability, limiting their utility to in vitro settings [1]. PVSN inactivated a broad panel of PTPs in a time‑ and concentration‑dependent manner through Michael addition of the active‑site cysteine thiolate onto the terminal vinyl carbon.

Protein tyrosine phosphatase probe Activity‑based protein profiling Covalent inhibitor stability

Heck Vinylation Performance vs. Methyl Vinyl Sulfone

In tetraphosphine‑palladium‑catalyzed Heck reactions with aryl bromides, phenyl vinyl sulfonate afforded high yields of (E)‑vinyl benzene derivatives, performing comparably to methyl vinyl sulfone and phenyl vinyl sulfone [1]. The reaction required 0.4–1 mol% of the Pd catalyst, whereas methyl vinyl sulfone reached very high yields at 0.1–1 mol% loading. This demonstrates that phenyl vinyl sulfonate is a competent Heck acceptor that can serve as a direct synthetic entry to aryl‑vinyl sulfonate intermediates, offering an alternative oxidation‑state manifold to vinyl sulfones.

Heck coupling Vinyl sulfonate building block Palladium catalysis

Key Applications of Phenyl Ethenesulfonate


Mechanism-Based PTP Probes for Proteomes

Phenyl vinyl sulfonate (PVSN) is an irreversible, active site‑directed inhibitor of protein tyrosine phosphatases that resists solvolysis and crosses cell membranes, enabling in vivo PTP activity profiling [1]. Unlike early α‑bromobenzyl phosphonate probes that degrade rapidly in aqueous media, PVSN remains intact under physiological conditions, ensuring that covalent PTP labeling reflects genuine enzymatic activity. This property, combined with its broad PTP target spectrum, positions PVSN as a superior scaffold for developing activity‑based probes for phosphoproteomics and PTP drug target validation.

Thiol-Michael Crosslinking for Networks and Hydrogels

The exceptional thiol‑Michael reactivity of phenyl vinyl sulfonate—ca. 3000‑fold higher than vinyl sulfonamides [2]—makes it a potent crosslinking monomer for thiol‑ene and thiol‑Michael photopolymerizations. While its radical polymerization conversion is minimal (~5%) [3], this same electronic deactivation enhances its selectivity for nucleophilic thiol addition over radical pathways, enabling orthogonal curing chemistries. Phenyl vinyl sulfonate has been employed as a crosslinking agent for amide hydrogels and film‑forming polymers with antimicrobial properties, leveraging its high Michael acceptor potency.

Solid Monomer for Precision Step-Growth Synthesis

As a crystalline solid (mp 38–42 °C) , phenyl ethenesulfonate permits accurate gravimetric dispensing for small‑scale precision polymerizations where exact stoichiometry is critical. Its low radical reactivity [3] is advantageous when vinyl sulfonate incorporation into a copolymer must be controlled at low levels without uncontrolled propagation. Solid‑state handling also eliminates solvent evaporation artifacts associated with liquid monomers, benefiting reproducible laboratory‑scale synthesis of functional sulfonated materials.

Heck Coupling for Vinyl Sulfonate Installation

Phenyl vinyl sulfonate participates efficiently in palladium‑catalyzed Heck vinylations with aryl bromides, delivering (E)‑vinyl benzene sulfonate esters in high yields [4]. This reactivity provides a direct route to aryl‑vinyl sulfonate building blocks that are valuable intermediates for sulfonated styrenic monomers and functional materials. Compared to vinyl sulfones, the sulfonate ester product retains a labile phenoxy leaving group, offering downstream diversification options through nucleophilic displacement at sulfur.

Technical Documentation Hub

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